molecular formula C20H26N2O6S2 B6571676 3,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 946284-02-2

3,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B6571676
CAS No.: 946284-02-2
M. Wt: 454.6 g/mol
InChI Key: ZHEAOMILICNJOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is an organic compound, known for its structural complexity and versatility in various chemical and industrial applications. The compound consists of a unique arrangement of functional groups, such as sulfonamide, tetrahydroquinoline, and methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of key intermediates:

  • Quinoline Derivation: : Initially, the synthesis involves the formation of a quinoline derivative through cyclization reactions.

  • Functionalization: : The tetrahydroquinoline core is subsequently functionalized with methoxy groups via methylation reactions.

  • Sulfonamide Formation: : Finally, sulfonamide is introduced through a nucleophilic substitution reaction using sulfonyl chloride under basic conditions.

Industrial Production Methods: In an industrial context, large-scale production of this compound involves:

  • Batch Processing: : Synthesis in reactors with controlled conditions of temperature, pressure, and pH.

  • Catalysis: : Use of specific catalysts to enhance reaction rates and yields.

  • Purification: : The product is purified through crystallization, distillation, or chromatography to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes a variety of chemical reactions, including:

  • Oxidation: : It can be oxidized to form different quinoline derivatives.

  • Reduction: : Reduction reactions can transform certain functional groups, modifying the molecular structure.

  • Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:
  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Sulfonyl chlorides, alkyl halides.

Major Products:
  • Oxidation Products: : Quinoline derivatives with varying degrees of oxidation.

  • Reduction Products: : Reduced forms of the quinoline core.

  • Substitution Products: : Varied functionalized compounds depending on the substituent introduced.

Scientific Research Applications

Biology: It serves as a molecular probe in biological studies, helping to understand cellular processes and interactions.

Industry: Used in the manufacture of specialty chemicals, pharmaceuticals, and advanced materials.

Mechanism of Action

Molecular Targets and Pathways: The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to modifications in cellular signaling pathways. The exact mechanism depends on the particular application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds:

  • Quinoline Derivatives: : Share the quinoline core structure but differ in functional groups.

  • Sulfonamides: : Contain sulfonamide functionality but vary in their overall structure.

Uniqueness:
  • The unique combination of functional groups in 3,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide provides distinct chemical properties and reactivity, making it valuable for specialized applications not served by simpler compounds.

There you go—a detailed dive into the fascinating compound this compound. Let me know if there's anything else you want to explore!

Properties

IUPAC Name

3,4-dimethoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O6S2/c1-4-12-29(23,24)22-11-5-6-15-13-16(7-9-18(15)22)21-30(25,26)17-8-10-19(27-2)20(14-17)28-3/h7-10,13-14,21H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEAOMILICNJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.